Product packaging for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine(Cat. No.:CAS No. 71406-68-3)

4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Cat. No.: B3280367
CAS No.: 71406-68-3
M. Wt: 171.63 g/mol
InChI Key: IUYMUWLYDYYIHH-UHFFFAOYSA-N
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Description

4-Chloro-N,N,5-trimethylpyrimidin-2-amine, with the CAS registry number 71406-68-3, is a chemical compound defined by the molecular formula C 7 H 10 ClN 3 and a molecular weight of 171.63 g/mol . This pyrimidine derivative is characterized by a chlorine atom and two methyl groups on the amine nitrogen at the 2-position, making it a versatile scaffold or intermediate in organic synthesis and drug discovery efforts. As a key building block, it is particularly valuable for constructing more complex molecules in medicinal chemistry . The compound is supplied with a purity of not less than (NLT) 98% to ensure consistency in research outcomes . It is essential for researchers to handle this material with care, consulting the relevant safety data sheet for proper handling and storage instructions, which include storing in a dry and sealed place . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3 B3280367 4-Chloro-N,N,5-trimethylpyrimidin-2-amine CAS No. 71406-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N,5-trimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5-4-9-7(11(2)3)10-6(5)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYMUWLYDYYIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269669
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-68-3
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71406-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 4 Chloro N,n,5 Trimethylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNA) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNA or SNAr) is a key reaction pathway for heteroaromatic compounds like pyrimidines. wikipedia.org The presence of two electronegative nitrogen atoms in the pyrimidine ring reduces the electron density, making it susceptible to attack by nucleophiles. wikipedia.orgstackexchange.com This effect is most pronounced at the positions ortho and para to the ring nitrogens (C2, C4, and C6), which are activated towards nucleophilic substitution. wikipedia.org

The displacement of the chlorine atom at the C4 position of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine by a nucleophile, such as the anion of 2,6-difluorophenylacetonitrile, proceeds through a well-established two-step addition-elimination mechanism (SNAr). masterorganicchemistry.compressbooks.pub

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex The reaction is initiated by the attack of the nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). masterorganicchemistry.com This step is typically the rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which effectively stabilizes the intermediate. wikipedia.orgmasterorganicchemistry.com

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group. wikipedia.org This elimination step is generally fast compared to the initial nucleophilic addition. nih.gov

The reactivity and regioselectivity of nucleophilic substitution on the pyrimidine core are heavily influenced by the electronic properties of its substituents.

Pyrimidine Ring Nitrogens : The two nitrogen atoms are strongly electron-withdrawing, which is the primary reason the ring is "activated" for nucleophilic attack, as opposed to being reactive towards electrophiles like benzene (B151609). wikipedia.orgmasterorganicchemistry.com

C4-Chloro Group : The substitution occurs at the C4 position. In pyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com This increased reactivity is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it more electrophilic. stackexchange.com For 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, nucleophilic attack by amines occurs with outstanding regioselectivity at the C4 position. researchgate.net

C2-N,N-dimethylamino Group : The N,N-dimethylamino group is a strong electron-donating group by resonance. While such groups typically deactivate rings towards nucleophilic attack, the overriding influence of the two ring nitrogens maintains the electrophilic character of the C4 and C6 positions.

C5-Methyl Group : The methyl group at C5 is weakly electron-donating. In related systems like 2,4-dichloro-5-methyl-pyrimidine, this substituent can influence regioselectivity, sometimes favoring attack at the C2 position depending on the steric nature of the nucleophile. rsc.org However, in the absence of a competing leaving group at C2, its main effect is a slight electronic modulation of the ring's reactivity.

The following table summarizes the general effects of substituents on the SNAr reactivity of the pyrimidine ring.

In the SNAr mechanism, the cleavage of the bond to the leaving group occurs in the second, non-rate-determining step. nih.gov Consequently, the reaction rate is less sensitive to the leaving group's ability compared to SN1 or SN2 reactions. masterorganicchemistry.com The key factor is the leaving group's ability to activate the ring towards the initial nucleophilic attack via its inductive effect. nih.gov

This often leads to a leaving group reactivity order of F > Cl ≈ Br > I, known as the "element effect," which is the reverse of that seen in SN2 reactions. nih.gov The highly electronegative fluorine atom strongly polarizes the C-F bond and activates the ring for the initial attack, making the first step faster despite fluoride (B91410) being a poorer leaving group than chloride. masterorganicchemistry.comnih.gov Nevertheless, the departure of the leaving group is essential for the reaction to complete, and chlorine is considered a good nucleofuge (a leaving group that departs with the bonding electron pair) in these processes. wikipedia.orgnih.gov

Reactions Involving the N-Substituted Amino Group

The N,N,5-trimethylpyrimidin-2-amine part of the molecule contains a tertiary amino group (-N(CH₃)₂). The reactivity of this group is characteristic of tertiary amines.

The N,N-dimethylamino group can react with alkylating agents, such as alkyl halides. As a tertiary amine, it is nucleophilic and can attack an alkyl halide in an SN2 reaction. This process, however, does not stop at simple substitution but results in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is because the product of the initial alkylation is a positively charged species, and there is no proton on the nitrogen to be removed.

The general reaction is as follows: R₃N + R'-X → [R₃N-R']⁺X⁻

Acylation reactions, such as those with acid chlorides or anhydrides, are not feasible for the N,N-dimethylamino group. byjus.com These reactions require the removal of a proton from the nitrogen atom to form a stable neutral amide product, and tertiary amines lack the necessary N-H proton. byjus.com

The N,N-dimethylamino group does not undergo the typical condensation reactions with carbonyl compounds (aldehydes and ketones) or imines that are characteristic of primary and secondary amines. redalyc.orglibretexts.org The formation of imines (from primary amines) or enamines (from secondary amines) involves the initial nucleophilic addition to the carbonyl carbon followed by a dehydration step. libretexts.org This dehydration requires a proton on the nitrogen atom to be eliminated as part of a water molecule. Since the tertiary amino group in this compound has no N-H protons, it cannot form a stable C=N bond through this pathway and is generally unreactive towards imine or enamine formation. libretexts.orgnih.gov

Transformations at the Methyl Substituent

The presence of a methyl group at the C-5 position of the pyrimidine ring introduces a site for potential side-chain functionalization. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the 5-methyl group in analogous pyrimidine systems, particularly nucleosides like thymidine (B127349) and 5-methylcytosine (B146107), has been thoroughly investigated. These studies provide a strong basis for predicting the potential transformations of the target compound.

Side-Chain Functionalization and Derivatization

The functionalization of the 5-methyl group on pyrimidines primarily involves oxidation and subsequent derivatization. These reactions are crucial in various biological processes and synthetic pathways.

Oxidation of the 5-Methyl Group:

The methyl group at the C-5 position can be sequentially oxidized to a hydroxymethyl, formyl, and finally a carboxyl group. This stepwise oxidation is a known metabolic pathway for pyrimidine nucleosides like 5-methylcytosine, catalyzed by enzymes, but can also be achieved through chemical means using specific oxidizing agents. nih.govnih.gov For instance, hydroxyl radicals can induce the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and 5-formylcytosine (B1664653) (5fC). oup.com Studies on the oxidation of 5mC show it can proceed more efficiently than that of thymine (B56734), yielding both 5-hydroxymethylcytosine and 5-formylcytosine. nih.gov

These oxidative transformations are significant as they alter the electronic properties and steric profile of the pyrimidine ring, opening pathways for further chemical modifications. The table below summarizes the products obtained from the oxidation of the 5-methyl group in related pyrimidine systems.

Starting GroupOxidizing Agent/ProcessProduct GroupExample PrecursorReference
-CH₃ (Methyl)Hydroxyl Radicals (•OH) / TET Enzymes-CH₂OH (Hydroxymethyl)5-Methylcytosine oup.comresearchgate.net
-CH₂OH (Hydroxymethyl)Oxidizing Agents / TET Enzymes-CHO (Formyl)5-Hydroxymethylcytosine oup.comnih.gov
-CHO (Formyl)Oxidizing Agents / TET Enzymes-COOH (Carboxyl)5-Formylcytosine nih.gov

Derivatization of Oxidized Products:

The oxidized derivatives, particularly the 5-formylpyrimidines, are valuable synthetic intermediates. The aldehyde functionality can readily participate in condensation reactions with various active methylene (B1212753) compounds. For example, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde (5-formyl-6-methyluracil) undergoes Knoevenagel condensation with derivatives of cyanoacetic acid and propanedinitrile. cas.cz This demonstrates a viable route for extending the side-chain at the C-5 position, allowing for the introduction of diverse functional groups and the synthesis of novel vinyl-substituted pyrimidines.

The following table details representative condensation reactions performed on a 5-formylpyrimidine, illustrating the potential for derivatization.

ReactantReaction TypeProduct TypeReference
Propanedinitrile (Malononitrile)Knoevenagel Condensation2-(Pyrimidylmethylidene)propanedinitrile cas.cz
Ethyl CyanoacetateKnoevenagel CondensationEthyl 2-cyano-3-(pyrimidyl)acrylate cas.cz
CyanoacetamideKnoevenagel Condensation2-Cyano-3-(pyrimidyl)acrylamide cas.cz
Meldrum's AcidKnoevenagel Condensation5-(Pyrimidylmethylidene)-1,3-dioxane-4,6-dione cas.cz

Advanced Mechanistic Studies

The intricate electronic nature of the pyrimidine ring allows for complex mechanistic pathways, including photochemical rearrangements and tautomeric equilibria, which are fundamental to understanding its reactivity.

Photochemistry of Pyrimidine N-Oxides and Related Rearrangements

A primary photochemical reaction for aromatic N-oxides is the rearrangement through a transient, high-energy oxaziridine (B8769555) intermediate. nih.gov This three-membered ring intermediate is typically unstable and has not been isolated from the photoreactions of aromatic N-oxides, but it is a key postulated species in the reaction pathway. The oxaziridine can then rearrange thermally or photochemically to yield a variety of products. For instance, irradiation of pyridazine (B1198779) N-oxides can lead to photoisomerization, channeling through an oxaziridine intermediate. rsc.org Another competing pathway is the photodeoxygenation of the N-oxide to regenerate the parent heterocycle. rsc.org The specific outcome of the photoreaction can be highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions.

Analysis of Tautomerism and Isomerization in Pyrimidine Systems

Tautomerism and isomerization are critical concepts in pyrimidine chemistry, influencing the structure, stability, and reactivity of these heterocycles.

Tautomerism: Pyrimidine derivatives can exist as a mixture of tautomers, which are structural isomers that readily interconvert, most commonly through the migration of a proton. cas.cz The primary forms of tautomerism relevant to pyrimidine systems are:

Amino-Imino Tautomerism: Occurs in pyrimidines with exocyclic amino groups. The equilibrium between the aromatic amino form and the non-aromatic imino form can be influenced by solvent polarity and substitution patterns. nih.gov In the case of this compound, the presence of two methyl groups on the exocyclic nitrogen at the C-2 position precludes the classic amino-imino tautomerism involving that group, as there are no protons to transfer.

Lactam-Lactim Tautomerism: This is a form of keto-enol tautomerism found in hydroxypyrimidines, where the keto (lactam) form is generally more stable. oup.comnih.gov

Annular Tautomerism: Involves the migration of a proton between the ring nitrogen atoms, a phenomenon observed in purine (B94841) and pyrimidine systems. cas.cz

The relative stability of these tautomers can be investigated using spectroscopic methods and quantum chemical calculations. oup.comnih.gov

Isomerization: Substituted pyrimidines can undergo more profound structural changes, such as isomerization through ring-opening and recyclization reactions. This type of transformation, sometimes referred to as C-C recyclization, can occur upon treatment with nucleophiles like alkali. researchgate.net The process typically involves nucleophilic attack on the pyrimidine ring, leading to cleavage of a C-N bond, followed by rotation and re-cyclization to form a new, isomeric pyrimidine structure. researchgate.net Fused triazolopyrimidine systems are also known to isomerize under thermal or acidic/basic conditions to yield more thermodynamically stable isomers. umich.edu

Mechanistic Investigations of Biological Activity and Structure Activity Relationships

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infections. mdpi.com They function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. nih.govnih.gov This binding induces a conformational change in the enzyme, inhibiting its function. nih.govnih.gov The pyrimidine (B1678525) nucleus is a well-established backbone for many NNRTIs, including diarylpyrimidines (DAPYs). nih.govmdpi.com Research into 4-Chloro-N,N,5-trimethylpyrimidin-2-amine has contributed to this field through the synthesis of novel analogs and the study of their anti-HIV activity.

Synthesis and Evaluation of MC-1220 Analogs

The compound this compound serves as a key intermediate in the synthesis of novel analogs of MC-1220, a known NNRTI. In one study, researchers synthesized a series of MC-1220 analogs by reacting precursors like 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile. nih.gov This initial step was followed by a sequence of chemical transformations including treatment with aqueous sodium hydroxide, alkylation, reduction, and halogenation to produce the final analogs. nih.gov

All the newly synthesized compounds were subsequently evaluated for their inhibitory activity against HIV-1. nih.gov The biological assessments revealed that several analogs possessed significant anti-HIV-1 potency. Notably, one of the most active compounds identified in the study differed from the parent MC-1220 only by the substitution of a methyl group with a fluoro atom, yet it demonstrated comparable activity against the virus. nih.gov

Molecular Interactions with HIV Reverse Transcriptase (e.g., Binding Modes)

NNRTIs bind to a specific hydrophobic pocket in the HIV-1 reverse transcriptase, located approximately 10 Å from the enzyme's catalytic active site. nih.govfrontiersin.org This non-nucleoside inhibitor binding pocket (NNIBP) is absent in the unbound form of the enzyme. frontiersin.org The binding of an NNRTI, such as a pyrimidine derivative, is non-competitive with respect to the natural nucleoside triphosphate substrates. nih.gov

The binding conformation of pyrimidine-based NNRTIs, often described as a "butterfly" or "horseshoe" shape, is crucial for their inhibitory activity. mdpi.com This conformation is maintained by interactions between the inhibitor and amino acid residues within the NNIBP. mdpi.com For pyrimidine derivatives, key interactions often include hydrogen bonding with the backbone of lysine residue Lys101 and van der Waals contacts with other residues. frontiersin.org The flexibility of the NNRTI molecule and the binding pocket itself allows these compounds to adapt and maintain their inhibitory effect even against some drug-resistant mutant strains of the enzyme. mdpi.com Molecular dynamics simulations have shown that NNRTI binding can increase the flexibility of certain regions of the enzyme, such as the "thumb" subdomain, which may contribute to the inhibition of the polymerase activity. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Anti-HIV-1 Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and to designing more potent drugs. For pyrimidine-based NNRTIs, SAR studies have established several key principles. The nature and position of substituents on the pyrimidine ring and its associated aryl groups significantly impact antiviral potency. nih.govresearchgate.net

In the evaluation of MC-1220 analogs, a clear SAR was observed. The substitution of a methyl group with a fluorine atom resulted in a compound with activity comparable to MC-1220, highlighting the tolerance for small electronegative groups at that position. nih.gov Broader SAR studies on pyrimidine NNRTIs have shown that modifications can improve the resistance profile. For example, introducing a halogen at the C-5 position of the pyrimidine ring can enhance effectiveness against NNRTI-resistant HIV-1 strains. researchgate.net Furthermore, substitutions on the aryl rings that interact with the hydrophobic tunnel of the NNIBP, such as with Tyr181 and Tyr188, are critical for high potency. mdpi.com The goal of these SAR studies is to develop next-generation NNRTIs with improved efficacy against both wild-type and drug-resistant HIV-1 variants. researchgate.net

Anti-parasitic Agents Targeting S-Adenosylmethionine Decarboxylase (AdoMetDC)

The enzyme S-Adenosylmethionine Decarboxylase (AdoMetDC) is essential for the polyamine biosynthesis pathway in the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). osti.govnih.gov This pathway is vital for parasite growth and proliferation. AdoMetDC catalyzes the formation of decarboxylated S-adenosylmethionine, which is a donor of aminopropyl groups for the synthesis of spermidine and spermine. nih.govresearchgate.net The significant structural differences between the trypanosomal AdoMetDC and its human counterpart make it an attractive target for selective drug development. nih.gov

Identification and Characterization of Pyrimidineamine Inhibitors for Trypanosoma brucei AdoMetDC

Through a target-based high-throughput screening (HTS) campaign, a novel class of T. brucei AdoMetDC inhibitors based on a pyrimidineamine pharmacophore was identified. osti.govacs.org The initial hit from this screen, a pyrimidineamine compound, was further investigated and characterized. nih.gov This compound demonstrated inhibitory activity against parasite growth in a whole-cell assay. nih.govacs.org

A medicinal chemistry program was initiated to explore the SAR of this new series. elsevierpure.com This led to the identification of several pyrimidineamine analogs with low-micromolar activity against both the isolated TbAdoMetDC enzyme and the whole T. brucei parasites. acs.org Importantly, these compounds showed good selectivity for the parasite enzyme over the human AdoMetDC and possessed physicochemical properties predictive of good blood-brain barrier penetration, a crucial feature for treating the neurological stage of HAT. nih.govacs.orgelsevierpure.com

Mechanistic Basis of Enzyme Inhibition by Pyrimidineamines

The mechanism of how these pyrimidineamine inhibitors bind to and inhibit TbAdoMetDC has been elucidated through kinetic and structural studies. A key finding was that the inhibitory activity of the initial hit compound was highly dependent on pH. nih.gov Its potency increased significantly at a lower pH (6.8) compared to a higher pH (7.7). nih.gov This observation led to the hypothesis that the protonation of a specific nitrogen atom (N1) in the pyrimidine ring is crucial for binding to the enzyme. nih.gov

This hypothesis was confirmed by the determination of the X-ray crystal structure of TbAdoMetDC in complex with one of the pyrimidineamine analogs. osti.govacs.org The crystal structure revealed the specific molecular interactions required for binding. acs.orgacs.org This structural information provided a clear mechanistic basis for the observed enzyme inhibition and the pH-dependent activity. nih.govacs.org These insights are invaluable for the future rational design and optimization of this pyrimidineamine series as a novel starting point for lead optimization in the development of new anti-HAT therapeutics. osti.govnih.govacs.org

SAR Studies Probing Pyrimidine Ring and Amino Group Function

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring and associated functional groups. For this compound, key structural features include the chloro group at position 4, the methyl group at position 5, and the dimethylamino group at position 2.

The synthetic versatility of the pyrimidine ring allows for substitutions at the 2, 4, 5, and 6 positions, which generates structurally diverse derivatives with varied biological activities. researchgate.net The chlorine atom at the C4 position is a crucial functional group; it is a common site for nucleophilic substitution reactions, allowing for the synthesis of various derivatives with amines or alcohols. evitachem.com Furthermore, studies on related compounds like 2-amino-4-chloro-6-methylpyrimidine have investigated the influence of chlorine substitution on the proton donor ability of the amino group, a key factor in forming hydrogen bonds with biological targets. sigmaaldrich.com

The amino group at the C2 position is also critical for activity. Its ability to form hydrogen bonds is often essential for the interaction of pyrimidine compounds with enzymes and receptors. nih.gov The N,N-dimethyl substitution on the amino group of the title compound would alter its hydrogen bonding capacity and lipophilicity compared to an unsubstituted amino group, which could significantly impact its pharmacokinetic and pharmacodynamic properties.

Anti-cancer Activity Investigations

The pyrimidine scaffold is a component of numerous established anticancer drugs, such as 5-fluorouracil and methotrexate, and research into novel pyrimidine derivatives continues to be a fertile area of oncology drug discovery. researchgate.net

Evaluation against Specific Human Cancer Cell Lines (e.g., HCT116, MCF7)

Numerous studies have evaluated the in vitro anticancer activity of pyrimidine derivatives against a panel of human cancer cell lines, including the colon cancer cell line HCT116 and the breast cancer cell line MCF7. These cell lines are standard models for assessing the cytotoxic potential of new chemical entities.

For instance, certain pyrimidine thione derivatives have been reported to induce cytotoxicity in both MCF-7 and HCT-116 cell lines. researchgate.net Similarly, a series of 6-aryl-5-cyano-2-thiouracils was screened for antitumor activity, with one derivative proving to be a potent and selective cytotoxic agent against HCT116 and MCF7 cell lines, among others. ekb.eg Other related structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have also demonstrated significant activity against these cell lines. proquest.com

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives against HCT116 and MCF7 Cell Lines

Compound Class Specific Derivative Example Cell Line Reported Activity (IC50) Reference
Thioxopyrimidines Compound 21d HCT-116 58.2 ± 5.1 µg/ml proquest.com
Pyrazolo[1,5-a]pyrimidines Compound 30a HCT-116 67.27 ± 3.8 µM/mL proquest.com
Pyrazolo[1,5-a]pyrimidines Compound 31a MCF-7 63.2 ± 5.9 µg/mL proquest.com
6-Aryl-5-cyano-2-thiouracils Compound 13 HCT-116, MCF-7 Potent and selective ekb.eg

This table is for illustrative purposes and shows data for related pyrimidine structures, not this compound itself.

Proposed Molecular Targets and Pathways in Cancer Inhibition

The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with specific molecular targets and signaling pathways crucial for cancer cell proliferation and survival. Due to the pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, it can effectively fit into the binding sites of various enzymes. nih.gov

Common molecular targets for pyrimidine-based anticancer agents include:

Kinases: Many pyrimidine derivatives are designed as kinase inhibitors. Pyrido[2,3-d]pyrimidines, for example, have shown significant inhibitory effects against a variety of kinases, including tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDKs) like CDK4/6. rsc.org The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a major therapeutic target, and pyrimidine-containing structures are found in first-generation EGFR inhibitors. nih.gov

Microtubules: Some pyrimidine scaffolds have been identified as microtubule-targeting agents. nih.gov These compounds interfere with the polymerization dynamics of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis. nih.gov

Dihydrofolate Reductase (DHFR): As seen with the drug methotrexate, the pyrimidine core can be part of molecules that inhibit DHFR, an enzyme essential for the synthesis of nucleotides and subsequent DNA replication.

SAR in Anticancer Pyrimidine Derivatives

Structure-activity relationship studies are vital for optimizing the anticancer potency of pyrimidine derivatives. Research has identified several key trends:

Substitutions on Aryl Rings: When an aryl group is attached to the pyrimidine core, its substitution pattern is critical. For a series of pyrimidine substituted with 1,2,3-triazole-urea, the presence of an electron-donating group (EDG) on the phenyl ring, such as 4-methyl or 4-methoxyl, conferred better activity than other substitutions. proquest.com

Position of Substituents: The location of functional groups on the pyrimidine ring itself is a determining factor. For certain pyrazolo[1,5-a]pyrimidines, a chlorine atom at the 2-position was found to be more active than at the 3 or 4 positions. proquest.com

Bulky Groups: The addition of sterically bulky groups can sometimes reduce anticancer efficacy, as observed in a study of pyrido[2,3-d]pyrimidine derivatives. rsc.org

Functional Groups at C2 and C4: In a series of 2,4-disubstituted pyrimidines, the nature of the groups at these positions heavily influenced activity. The presence of a carbonyl group at C-2 was found to provide maximum anticancer activity in certain pyrido[2,3-d]pyrimidines. rsc.org

Other Investigated Biological Activities (e.g., Antiviral, if mechanistic)

Beyond cancer, the versatile pyrimidine scaffold has been incorporated into agents designed to combat a range of pathogens, including viruses.

Exploration of Pyrimidine Scaffolds in Antiviral Drug Design

The structural similarity of pyrimidines to the natural building blocks of viral genetic material makes them excellent candidates for antiviral drug development. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyrimidine derivatives have been a focus in the development of NNRTIs, which are a common class of antiviral drugs used to treat infections caused by human immunodeficiency virus (HIV). nih.gov These agents bind to a non-essential site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.gov

Hepatitis C Virus (HCV): Pyrrolo[2,3-d]pyrimidine nucleosides (7-deazapurines) have been identified as strong antivirals. nih.gov Sugar-modified derivatives, in particular, have shown potent anti-HCV activities, with several compounds entering clinical trials. nih.gov

Human Coronaviruses (HCoV): Recent research has highlighted the potential of pyrimidine-based compounds against coronaviruses. A study on pyrimido[4,5-d]pyrimidines found that derivatives featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E), identifying the scaffold as a promising framework for novel antiviral agents against HCoVs. mdpi.com

Mechanistic Understanding of Interaction with Viral Targets

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic understanding of the interaction of "this compound" with viral targets were identified. Research providing detailed findings, data tables, or structure-activity relationships for this particular compound in the context of antiviral activity is not publicly available.

General research on pyrimidine derivatives has indicated a broad spectrum of antiviral potential against various viruses. These studies often highlight that the biological activity of pyrimidine compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. However, this general information does not provide a specific mechanism of action for "this compound".

Therefore, information regarding the specific viral proteins or enzymes that "this compound" may interact with, the nature of these interactions (e.g., binding affinity, inhibition constants), and how structural modifications to the molecule affect its antiviral potency remains uncharacterized in the public domain.

Computational and Theoretical Studies of 4 Chloro N,n,5 Trimethylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution and energy levels, which are fundamental to understanding the molecule's stability and chemical behavior.

Electronic structure analysis focuses on the arrangement of electrons within the molecule. A key aspect of this is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive. For similar heterocyclic compounds, computational studies have revealed that intramolecular charge transfer can be observed, which is crucial for understanding their electronic properties rsc.org.

The distribution of electrical charges across the molecule is also analyzed. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge landscape, identifying electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-poor regions (electrophilic sites) that are susceptible to nucleophilic attack researchgate.net.

Theoretical parameters derived from quantum chemical calculations can predict a molecule's reactivity. Fukui functions are used to determine the most likely sites for nucleophilic, electrophilic, and radical attacks on an atom-by-atom basis within the molecule researchgate.net. This analysis helps in understanding reaction mechanisms and predicting the outcome of chemical reactions involving the compound.

Computational methods are employed to determine the most stable three-dimensional arrangement (conformation) of a molecule. By calculating the potential energy for different spatial arrangements of the atoms, researchers can identify the lowest-energy conformer, which is the most likely structure to be observed. DFT calculations on related heterocyclic compounds have been used to confirm their most stable tautomeric forms and optimized geometries, showing good consistency with experimental data researchgate.net. The planarity and torsional angles between different rings or functional groups are key outputs of this analysis mdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, might interact with a biological target, typically a protein.

Molecular docking is widely used to screen potential drug candidates by predicting their binding orientation within the active site of a target protein. Pyrimidine (B1678525) derivatives have been studied as potential inhibitors for various biological targets.

Reverse Transcriptase: The HIV reverse transcriptase enzyme is a crucial target for antiviral drug development nih.gov. Docking studies on pyrimidine-containing compounds have shown that they can fit into the allosteric site of this enzyme, interacting with key amino acid residues nih.gov.

COVID-19 Related Proteins: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for inhibiting viral replication. Numerous in-silico studies have investigated pyrimidine and quinoline derivatives as potential inhibitors of this protease (PDB ID: 6LU7) nih.govnih.gov. These studies model the interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the protein's binding pocket nih.gov.

The table below shows example interactions for a related pyrimidine derivative docked with the SARS-CoV-2 main protease.

Interaction TypeInteracting Amino Acid Residues
Hydrogen BondingCys145, Met165, Glu166
Hydrophobic InteractionMet49, His41, Gln189, Tyr54
Pi-Sulfur BondMet165
Alkyl/Pi-AlkylCys145, Met49, Pro52
This data is representative of interactions observed for similar chloropyrimidine derivatives and is for illustrative purposes. nih.gov

Molecular docking simulations calculate a "docking score" or binding energy, typically in kcal/mol, which estimates the binding affinity between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction nih.gov. For instance, docking studies of various N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (6LU7) yielded binding energies ranging from -5.4 to -8.1 kcal/mol nih.govresearchgate.net. Similarly, quinoline-pyrimidine derivatives have shown high affinity for HIV reverse transcriptase, with docking scores as low as -10.67 kcal/mol nih.gov.

These simulations also predict the specific mode of action by detailing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex nih.gov. This information is crucial for understanding the structure-activity relationship and for designing more potent inhibitors nih.gov. Molecular dynamics simulations can further refine these predictions by modeling the movement of atoms over time, providing insights into the stability of the ligand within the binding site nih.gov.

The table below presents sample binding energies for different classes of pyrimidine-related compounds against viral protein targets, as reported in computational studies.

Compound ClassProtein TargetRange of Binding Energies (kcal/mol)
N-substituted-thiadiazol-amine derivativesSARS-CoV-2 Main Protease (6LU7)-5.4 to -8.1
Quinoline-pyrimidine derivativesHIV Reverse Transcriptase-9.96 to -10.67
4-[(Quinolin-4-yl)amino]benzamide derivativesInfluenza Virus PA-PB1 Interface-6.53 to -7.37
This data is compiled from studies on related heterocyclic compounds to illustrate typical predicted binding affinities. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, including this compound, QSAR studies are instrumental in predicting their biological activities and guiding the design of new, more potent analogues.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrimidine derivatives involves the use of various statistical methods, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being prominent examples. These models are built upon a dataset of compounds with known biological activities, which are then correlated with a wide array of molecular descriptors.

A study on a series of furopyrimidine and thienopyrimidine compounds as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors demonstrated the utility of both MLR and ANN models. The performance of these models was assessed using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability of the model (Q²). For the MLR model, an R² of 0.889 was achieved, while the ANN model showed a significantly higher R² of 0.998, indicating a superior predictive capability for the non-linear ANN method in this context. nih.gov

Similarly, predictive models have been developed for the anti-inflammatory activity of tri-substituted pyrimidine derivatives. These models utilized descriptors calculated through Density Functional Theory (DFT), such as the dipole moment (μD), the energy of the highest occupied molecular orbital (EHOMO), isotropic polarizability (α), and lipophilicity (ACD/logP). The resulting MLR and ANN models exhibited strong predictive performance, with the ANN model again showing slightly better statistical indicators. scirp.org

The general workflow for developing a predictive QSAR model for compounds like this compound would involve:

Data Set Selection: A series of structurally related pyrimidine derivatives with experimentally determined biological activities (e.g., anticancer, anti-inflammatory) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors, would be calculated for each compound.

Model Development: Using statistical techniques like MLR or ANN, a relationship between the calculated descriptors and the biological activity is established.

Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation methods.

An illustrative example of descriptors and their correlation with the anticancer activity of a hypothetical series of pyrimidine derivatives is presented in the interactive table below.

Interactive Data Table: Hypothetical QSAR Data for Pyrimidine Derivatives

Compound pIC50 (Experimental) LogP Molecular Weight Polar Surface Area Predicted pIC50 (MLR Model)
1 6.5 2.1 250.3 45.6 6.4
2 7.2 2.8 280.4 50.2 7.1
3 5.8 1.5 230.2 40.1 5.9
4 7.5 3.2 300.5 55.8 7.6
5 6.9 2.5 265.3 48.3 6.8

Identification of Key Structural Features Influencing Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net QSAR studies, in conjunction with traditional structure-activity relationship (SAR) analysis, help to identify these key structural features.

For a compound like this compound, the following structural components are of particular interest for their potential impact on biological activity:

The Chloro Group at Position 4: The presence of a halogen, such as chlorine, at the C4 position of the pyrimidine ring can significantly modulate the electronic properties of the molecule. The electrophilic nature of the 4-chloro substituent can make this position susceptible to nucleophilic substitution, which is a common strategy in the synthesis of diverse pyrimidine libraries. acs.org In some cases, the presence of a 2,5-dihalopyrimidine moiety has been shown to be crucial for covalent inhibition of certain kinases. nih.gov

The N,N-dimethylamino Group at Position 2: The amino group at the C2 position is a common feature in many biologically active pyrimidines. The nature of the substitution on this amino group can influence factors such as solubility, hydrogen bonding capacity, and interaction with biological targets. QSAR studies on amino-pyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors have highlighted the importance of physicochemical and quantum descriptors related to the amino substituents. researchgate.netdergipark.org.tr

The Methyl Group at Position 5: The substitution at the C5 position of the pyrimidine ring can impact the steric and lipophilic properties of the molecule. In some series of pyrimidine derivatives, the presence of a methyl group has been shown to be a simple structural fragment that can modulate activity. nih.govscielo.br For instance, in a study of pyrazolo[4,3-d]pyrimidine analogs with anti-inflammatory effects, a methyl group at the m-position of a benzene (B151609) ring substituent led to more potent activity. rsc.org

Interactive Data Table: Hypothetical Contribution of Structural Features to Biological Activity

Structural Feature Descriptor Type Example Descriptor Relative Importance (%) Favorable for Activity
C4-Substituent Electronic Hammett Constant (σ) 35 Electron-withdrawing
C2-Amine Substitution Hydrophobic LogP 30 Moderate Lipophilicity
C5-Substituent Steric Molar Refractivity 20 Smaller, less bulky groups
Overall Molecular Shape Topological Wiener Index 15 Increased Compactness

These tables illustrate how QSAR models can deconstruct the molecular structure into quantifiable descriptors and correlate them with biological function, thereby guiding the rational design of more effective therapeutic agents based on the pyrimidine scaffold.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The advancement of synthetic methodologies for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is fundamental to enabling its broader investigation. While classical pyrimidine (B1678525) syntheses are well-established, future efforts must focus on developing novel, efficient, and environmentally benign routes.

Key Research Objectives:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and improve yields for this class of compounds. researchgate.netnih.gov This technique offers enhanced energy efficiency and process control compared to conventional heating methods.

Catalytic Multicomponent Reactions: The development of regioselective, iridium-catalyzed multicomponent reactions, which can assemble pyrimidines from simple alcohols and amidines, represents a highly sustainable approach. organic-chemistry.orgacs.org Adapting such methods could allow for the construction of the this compound core from readily available, potentially biomass-derived starting materials. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and purity. Developing a flow-based synthesis for this compound would enable on-demand production and facilitate the rapid generation of an analog library for screening purposes.

Green Solvents and Catalysts: Research should prioritize the use of greener solvents, replacing traditional chlorinated or polar aprotic solvents. Furthermore, the exploration of reusable, solid-supported catalysts could minimize waste and simplify product purification, aligning with the principles of sustainable chemistry. researchgate.net

Expanded Exploration of Reactivity under Diverse Conditions

A comprehensive understanding of the reactivity of this compound is crucial for its effective use as a chemical building block. The chlorine atom at the C4 position is the primary site for synthetic modification, and its reactivity warrants deeper investigation.

The reactivity of halogen substituents on the pyrimidine ring is known to follow a general order, with the C4 and C6 positions being more reactive than the C2 position in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. acs.org This inherent regioselectivity is a powerful tool for synthetic chemists.

Future studies should systematically explore:

Nucleophilic Aromatic Substitution (SNAr): While reactions with common nucleophiles like amines and alkoxides are expected, a broader screen with diverse nucleophiles (e.g., thiols, azides, hydrazines) under various conditions (temperature, solvent, base) is needed. This will map the synthetic space accessible from the C4-chloro position. nbinno.com

Metal-Catalyzed Cross-Coupling Reactions: The amenability of the C4-Cl bond to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions should be thoroughly investigated. acs.orgnbinno.com This would enable the introduction of a wide array of aryl, alkynyl, and amino moieties, generating significant molecular diversity.

Regioselectivity Studies: For related dichloropyrimidines, SNAr reactions can sometimes yield mixtures of isomers. acs.org It is critical to confirm the regioselectivity of reactions involving this compound to ensure predictable and controlled synthesis of its derivatives. Dichotomies in regioselectivity have been observed in similar systems, where the choice of nucleophile (e.g., amines vs. alkoxides) can unexpectedly direct substitution to a different position. wuxiapptec.com Quantum mechanical analysis could be employed to predict and explain these outcomes. wuxiapptec.com

Interactive Table: Reactivity Profile of Halogenated Pyrimidines
PositionReaction TypeGeneral ReactivityNotes
C4 / C6SNArHighPreferred site for nucleophilic attack. acs.org
C4 / C6Cross-CouplingHighHighly reactive site for Pd-catalyzed reactions. acs.org
C2SNArModerateLess reactive than C4/C6. acs.org
C2Cross-CouplingModerateLess reactive than C4/C6. acs.org
C5SNAr / Cross-CouplingLowGenerally unreactive under standard conditions. acs.org

Design and Synthesis of Advanced Pyrimidine-Based Molecular Probes

The this compound scaffold is an ideal starting point for creating sophisticated molecular probes to investigate biological systems. Such probes can be designed to interact with specific targets, helping to elucidate biological pathways and validate new drug targets.

A promising strategy is the use of privileged substructure-based diversity-oriented synthesis (pDOS). nih.govacs.org This approach uses the pyrimidine core to generate large libraries of structurally diverse, three-dimensional molecules designed to modulate challenging biological targets like protein-protein interactions (PPIs). nih.govacs.orgresearchgate.netnih.gov

Future research in this area includes:

Probes for Protein-Protein Interactions (PPIs): Synthesizing libraries of compounds derived from this compound to identify modulators of historically "undruggable" PPI targets. nih.govacs.org The goal is to create molecules with complex 3D shapes that can effectively disrupt large, flat protein surfaces. acs.org

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. By modifying the substituents on the this compound scaffold, novel and selective inhibitors for specific kinases can be developed.

Fluorescent Probes: Attaching fluorophores to the pyrimidine core via the C4 position can create probes for fluorescence microscopy and other bio-imaging applications, allowing for the visualization of biological processes in real time.

Deeper Mechanistic Insights into Biological Interactions

To advance from simple activity screening to rational drug design, a deep, mechanistic understanding of how derivatives of this compound interact with their biological targets is essential. The position of substituents on the pyrimidine ring is known to greatly influence biological activity. nih.gov

A key area of investigation is the potential for chloropyrimidines to act as covalent inhibitors. Research has shown that chloropyrimidines can undergo an SNAr reaction with cysteine residues in the active site of kinases, forming a permanent covalent bond. nih.govacs.org This mechanism can lead to highly potent and specific inhibition.

Key research goals should include:

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the structures of derivatives bound to their protein targets. This will reveal the precise binding mode and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Covalent Inhibition Studies: Investigating whether derivatives of this compound can act as covalent inhibitors by reacting with nucleophilic amino acid residues like cysteine. Mass spectrometry can be used to confirm the formation of covalent adducts. nih.govacs.org

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding affinities and explore the dynamic behavior of the ligand-protein complex over time. nih.gov

Interactive Table: Key Molecular Interactions for Pyrimidine-Based Inhibitors
Interaction TypeProtein Residue ExamplesDescription
Covalent Bond Cysteine (Cys)The chloro-group at C4 can be displaced by the thiol side chain of cysteine. nih.gov
Hydrogen Bond Leucine (Leu), Glutamate (Glu)The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from backbone amides. nih.gov
Hydrophobic Interactions Phenylalanine (Phe), Leucine (Leu), Methionine (Met)The methyl groups and any attached aromatic rings can interact with nonpolar pockets in the protein. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel pyrimidine derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. researchgate.net

Future applications of AI/ML in this context include:

Predictive Modeling: Developing ML models, such as random forest or gradient boosting algorithms, to predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of virtual derivatives of this compound. researchgate.netresearchgate.net This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.

De Novo Drug Design: Using deep generative models, such as conditional transformer neural networks, to design entirely new pyrimidine-based molecules with desired properties. nih.gov These models can learn the underlying rules of molecular structure and propose novel compounds optimized for a specific biological target.

Structure-Based Design Enhancement: Combining AI-driven protein structure prediction tools (e.g., AlphaFold) with traditional docking methods to design ligands for targets where no experimental structure exists. This greatly expands the scope of potential drug targets.

By systematically pursuing these research avenues, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a powerful tool for developing next-generation therapeutics and biological probes.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines with methylamines, as demonstrated in analogous systems . Key steps include:
  • Using Pd(PPh₃)₄ or Xantphos-Pd catalysts in toluene/THF at 80–100°C under inert atmosphere.
  • Monitoring reaction progress via TLC (silica gel, UV/KMnO₄ visualization) and isolating intermediates via column chromatography.
  • Validating intermediates using 1H^1 \text{H}, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : To resolve bond angles, substituent positions, and hydrogen-bonding networks (e.g., cyclic dimer formation via amine-pyridine interactions, as seen in related pyrimidines) .
  • Multinuclear NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} (if applicable) to confirm substitution patterns and purity .

Q. What solvent systems and reaction conditions optimize its stability during storage?

  • Methodological Answer : Stability studies recommend:
  • Storing under anhydrous conditions in amber vials at –20°C.
  • Avoiding protic solvents (e.g., methanol) to prevent decomposition; use acetonitrile or DCM for dissolution .

Advanced Research Questions

Q. How do steric and electronic effects of N,N-dimethyl and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Computational and experimental studies suggest:
  • Chloro substituents activate the pyrimidine ring for nucleophilic substitution (SN_\text{N}Ar) due to electron-withdrawing effects.
  • N,N-Dimethyl groups hinder Pd-catalyzed coupling at the 4-position due to steric bulk. Mitigate this by using bulkier ligands (e.g., Xantphos) to stabilize transition states .
  • DFT calculations (e.g., Gaussian 09) can model charge distribution and predict reactive sites .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., tautomerism in NMR vs. solid-state structures) require:
  • Variable-temperature NMR : To detect dynamic processes in solution.
  • DSC/TGA : To correlate thermal behavior with crystallographic stability.
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., Cl⋯Cl contacts) that stabilize specific conformations .

Q. What computational strategies predict its bioactivity or interaction with biological targets?

  • Methodological Answer : Combine:
  • Molecular docking (AutoDock Vina): Screen against kinase or GPCR targets using pyrimidine scaffolds as templates .
  • MD simulations (AMBER/GROMACS): Assess binding stability over 100+ ns trajectories.
  • ADMET prediction (SwissADME): Optimize logP and solubility for lead development .

Q. How can reaction pathways be optimized using integrated computational-experimental workflows?

  • Methodological Answer : Adopt the ICReDD framework :
  • Quantum chemical calculations (e.g., DFT for transition-state modeling).
  • Machine learning : Train models on existing kinetic data to predict optimal catalysts/solvents.
  • High-throughput screening : Validate computational predictions in parallel microreactors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.